D-proline betaine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

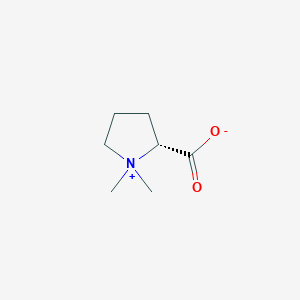

D-proline betaine is an amino acid betaine that is D-proline zwitterion in which both of the hydrogens attached to the nitrogen are replaced by methyl groups. It derives from a D-prolinium. It is an enantiomer of a L-proline betaine.

Aplicaciones Científicas De Investigación

Nutritional Applications

Dietary Biomarker for Citrus Intake

D-Proline betaine has been identified as a potential biomarker for assessing citrus fruit intake. Research indicates that this compound is present in substantial quantities in citrus juices and specific vegetables, such as Stachys affinis (Chinese artichoke) and capers. A study developed a stable isotope dilution assay for high-throughput quantification of proline betaine in foods, confirming its high concentration in citrus juices (140-1100 mg/L) and tubers (∼700 mg/kg) . This method aids in monitoring dietary compliance in nutritional studies.

Health Benefits

Proline betaine exhibits various health benefits, including anti-obesity and neuroprotective effects. Its influence on metabolic pathways suggests potential therapeutic roles in managing conditions associated with metabolic syndrome .

Agricultural Applications

Stress Tolerance in Plants

this compound plays a crucial role in enhancing plant tolerance to environmental stressors, particularly salinity. Studies have shown that exogenous application of proline betaine can improve water status and photosynthetic capacity in plants under stress . For instance, the application of proline at 300 ppm significantly increased the yield of orange trees subjected to salt stress by up to 33.4% compared to control treatments .

Osmoprotection

As an osmoprotectant, this compound helps plants maintain cellular integrity during osmotic stress. Its role in regulating redox balance and metabolic signaling networks is critical for plant development and stress relief .

Microbiological Applications

Osmoprotectant in Microbial Growth

In microbiology, this compound serves as an osmoprotectant for certain bacteria like Sinorhizobium meliloti, which utilizes it as both an energy source and a protective agent under osmotic stress conditions . This capability enhances microbial survival and growth in fluctuating environmental conditions.

Catabolic Pathways

Research has elucidated the catabolic pathways of proline betaine in bacteria such as Paracoccus denitrificans and Rhodobacter sphaeroides. These pathways are essential for understanding how microorganisms utilize proline betaine under various environmental stresses .

Summary of Findings

The applications of this compound span across nutrition, agriculture, and microbiology, demonstrating its versatility and importance:

| Application Area | Key Findings |

|---|---|

| Nutritional | Biomarker for citrus intake; health benefits related to metabolic syndrome |

| Agricultural | Enhances plant stress tolerance; increases yield under salinity stress |

| Microbiological | Serves as an osmoprotectant; involved in catabolic pathways for microbial energy |

Propiedades

Fórmula molecular |

C7H13NO2 |

|---|---|

Peso molecular |

143.18 g/mol |

Nombre IUPAC |

(2R)-1,1-dimethylpyrrolidin-1-ium-2-carboxylate |

InChI |

InChI=1S/C7H13NO2/c1-8(2)5-3-4-6(8)7(9)10/h6H,3-5H2,1-2H3/t6-/m1/s1 |

Clave InChI |

CMUNUTVVOOHQPW-ZCFIWIBFSA-N |

SMILES |

C[N+]1(CCCC1C(=O)[O-])C |

SMILES isomérico |

C[N+]1(CCC[C@@H]1C(=O)[O-])C |

SMILES canónico |

C[N+]1(CCCC1C(=O)[O-])C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.